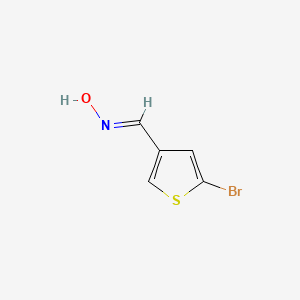
(E)-5-bromothiophene-3-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-bromothiophene-3-carbaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxy-imine functional group, which is known for its diverse biological and pharmacological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromothiophene-3-carbaldehyde oxime typically involves the reaction of 5-bromothiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-bromothiophene-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-5-bromothiophene-3-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-5-bromothiophene-3-carbaldehyde oxime largely depends on its specific application. In medicinal chemistry, for example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
5-bromothiophene-3-carbaldehyde: The parent aldehyde compound without the oxime group.
Thiophene-3-carbaldehyde oxime: Similar structure but without the bromine substituent.
5-chlorothiophene-3-carbaldehyde oxime: Similar oxime compound with a chlorine substituent instead of bromine.
Uniqueness
(E)-5-bromothiophene-3-carbaldehyde oxime is unique due to the presence of both the bromine substituent and the oxime functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
Número CAS |
18791-96-3 |
|---|---|
Fórmula molecular |
C5H4BrNOS |
Peso molecular |
206.06 g/mol |
Nombre IUPAC |
(NZ)-N-[(5-bromothiophen-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4BrNOS/c6-5-1-4(2-7-8)3-9-5/h1-3,8H/b7-2- |
Clave InChI |
WZEHQWLBOVYNNX-UQCOIBPSSA-N |
SMILES |
C1=C(SC=C1C=NO)Br |
SMILES isomérico |
C1=C(SC=C1/C=N\O)Br |
SMILES canónico |
C1=C(SC=C1C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















